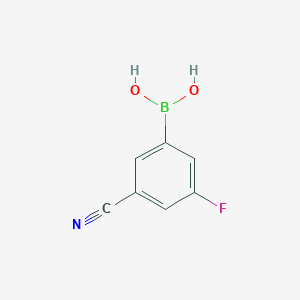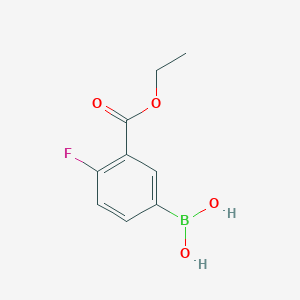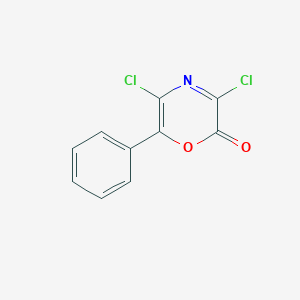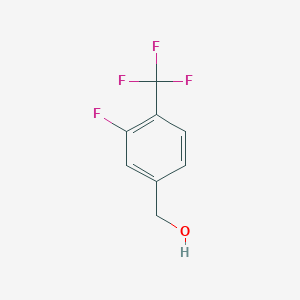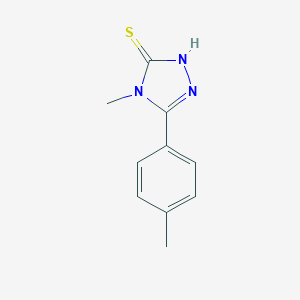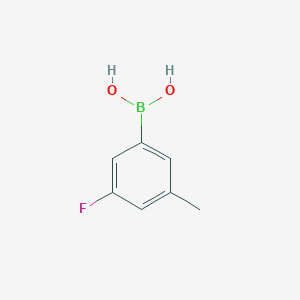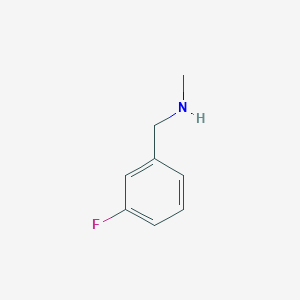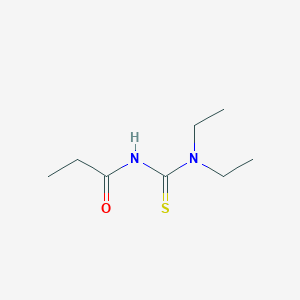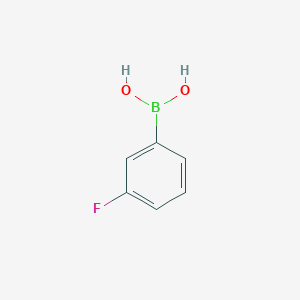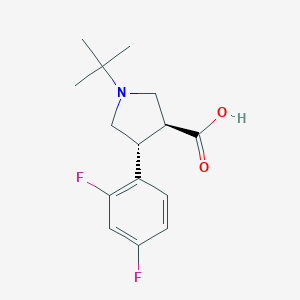
(3S,4R)-1-tert-Butyl-4-(2,4-difluorophenyl)pyrrolidin-3-carbonsäure
Übersicht
Beschreibung
The compound (3S,4R)-1-tert-Butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative that has been synthesized with high enantiomeric excess. It is a relevant intermediate in the production of pharmaceuticals, particularly for the synthesis of nicotinic acetylcholine receptor agonists .
Synthesis Analysis
The synthesis of this compound involves a practical asymmetric synthesis via a nitrile anion cyclization strategy. Starting from 2-chloro-1-(2,4-difluorophenyl)-ethanone, the process includes a catalytic CBS asymmetric reduction, t-butylamine displacement, and a conjugate addition of the hindered secondary amine to acrylonitrile. The key cyclization step concomitantly forms the pyrrolidine ring with inversion at the C-4 center, resulting in high yields and enantiomeric excess .
Molecular Structure Analysis
The molecular structure of related pyrrolidine derivatives has been characterized by X-ray diffraction studies, which typically show the pyrrolidine ring adopting an envelope conformation. The dihedral angles between the substituents and the pyrrolidine ring are indicative of the spatial arrangement of the molecule, which is crucial for its biological activity .
Chemical Reactions Analysis
The tert-butyl group in pyrrolidine derivatives is often used to direct regioselective substitutions due to its bulky nature. This allows for selective functionalization at specific positions on the pyrrolidine ring, which is essential for the synthesis of various pharmaceutical compounds . The compound is likely to undergo similar reactions due to the presence of the tert-butyl group and the reactive carboxylic acid moiety.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives are influenced by their functional groups. The tert-butyl group imparts steric bulk, which can affect the solubility and reactivity of the molecule. The presence of the difluorophenyl group can contribute to the compound's lipophilicity, potentially affecting its pharmacokinetic properties. The carboxylic acid moiety is a reactive functional group that can engage in various chemical reactions, including esterification and amidation, which are commonly used in drug synthesis .
Wissenschaftliche Forschungsanwendungen
Antioxidative Forschung
Pyrrolidin-Derivate wurden als antioxidativ wirksam identifiziert . Die spezifische Verbindung könnte auf ihre Wirksamkeit bei der Beseitigung freier Radikale und dem Schutz von Zellen vor oxidativem Stress untersucht werden.
Anti-entzündliche Studien
Diese Verbindungen sind auch für ihre entzündungshemmenden Wirkungen bekannt . Die fragliche Verbindung könnte auf ihr Potenzial zur Modulation entzündlicher Reaktionen bei verschiedenen Erkrankungen untersucht werden.
Antibakterielle und antimykotische Anwendungen
Forschungsergebnisse haben gezeigt, dass einige Pyrrolidin-Derivate antibakterielle und antimykotische Wirkungen haben . Dies deutet auf mögliche Anwendungen bei der Entwicklung neuer antimikrobieller Mittel hin.
Antikrebs-Potenzial
Pyrrolidin-Derivate wurden auf ihre Antikrebsaktivitäten untersucht . Die Verbindung könnte Teil von Studien sein, die darauf abzielen, neue Antikrebsmittel zu entdecken.
Neuropharmakologische Eigenschaften
Es gibt Hinweise darauf, dass Pyrrolidin-Alkaloide neuropharmakologische Wirkungen haben können . Daher könnte die Verbindung auf ihr Potenzial für Vorteile bei neurologischen Erkrankungen untersucht werden.
Enzyminhibition
Einige Pyrrolidin-Derivate haben vielfältige enzymhemmende Wirkungen . Die Verbindung könnte auf ihre Fähigkeit untersucht werden, bestimmte Enzyme zu hemmen, die mit Krankheitsprozessen zusammenhängen.
Organschutz-Effekte
Studien deuten darauf hin, dass Pyrrolidin-Alkaloide organschützende Vorteile bieten können . Die Forschung könnte untersuchen, wie diese Verbindung Organe auf zellulärer Ebene schützt.
Antihyperglykämische Aktivität
Pyrrolidin-Derivate haben antihyperglykämische Wirkungen gezeigt , was auf eine mögliche Anwendung in der Diabetesforschung hindeutet.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2NO2/c1-15(2,3)18-7-11(12(8-18)14(19)20)10-5-4-9(16)6-13(10)17/h4-6,11-12H,7-8H2,1-3H3,(H,19,20)/t11-,12+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VREKTDQOMSTPDN-NWDGAFQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CC(C(C1)C(=O)O)C2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)N1C[C@H]([C@@H](C1)C(=O)O)C2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70432011 | |
| Record name | (3S,4R)-1-tert-Butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70432011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
455957-94-5 | |
| Record name | (3S,4R)-1-tert-Butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70432011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the synthetic route used to produce (3S,4R)-1-tert-Butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid?
A1: The research paper outlines a novel, efficient, and stereoselective synthesis of (3S,4R)-1-tert-Butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid. [] The key step involves a 5-exo-tet nitrile anion cyclization that proceeds with clean inversion of the C-4 center, resulting in high yield and excellent enantioselectivity (94-99% ee). [] This method bypasses the need for chromatographic purification in several steps, leading to a practical and scalable approach for synthesizing this important class of substituted pyrrolidines. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



